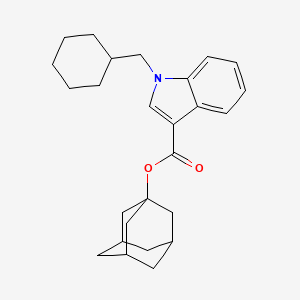
adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
Méthodes De Préparation
The synthesis of adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves several steps. The key starting materials include adamantane, cyclohexylmethyl bromide, and indole-3-carboxylic acid. The synthetic route typically involves the following steps:
Formation of Adamantyl Derivative: Adamantane is reacted with a suitable halogenating agent to form an adamantyl halide.
Nucleophilic Substitution: The adamantyl halide is then reacted with cyclohexylmethyl bromide in the presence of a base to form the adamantyl-cyclohexylmethyl intermediate.
Coupling with Indole-3-carboxylic Acid: The intermediate is then coupled with indole-3-carboxylic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate has been extensively studied for its applications in various scientific fields:
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic samples.
Biology: It is studied for its interaction with cannabinoid receptors in the brain, providing insights into the mechanisms of action of synthetic cannabinoids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including pain management and treatment of neurological disorders.
Industry: The compound is used in the development of new synthetic cannabinoids with improved pharmacological profiles
Mécanisme D'action
The mechanism of action of adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves its interaction with cannabinoid receptors (CB1 and CB2) in the brain. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the psychoactive effects observed. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) .
Comparaison Avec Des Composés Similaires
Adamantan-1-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate can be compared with other synthetic cannabinoids such as:
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA): Similar in structure but with an indazole core instead of an indole core.
APINACA: Contains a pentyl chain instead of a cyclohexylmethyl group.
AB-001: Features an adamantyl group but differs in the rest of the structure
Propriétés
Numéro CAS |
2007915-95-7 |
|---|---|
Formule moléculaire |
C26H33NO2 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
1-adamantyl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C26H33NO2/c28-25(29-26-13-19-10-20(14-26)12-21(11-19)15-26)23-17-27(16-18-6-2-1-3-7-18)24-9-5-4-8-22(23)24/h4-5,8-9,17-21H,1-3,6-7,10-16H2 |
Clé InChI |
IRHHGOJSBHKJPL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC45CC6CC(C4)CC(C6)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















